4-[(2-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Overview
Description
4-[(2-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, halogenated substituents, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the 2-bromophenoxy methyl intermediate through a nucleophilic substitution reaction. This intermediate is then coupled with a benzamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling step and the development of more efficient catalysts for the condensation reaction.
Chemical Reactions Analysis
Types of Reactions
4-[(2-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong conditions.
Reduction: The bromine substituent can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving aromatic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and pyrazole moieties can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide
- **4-[(2-fluorophenoxy)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide
Uniqueness
The uniqueness of 4-[(2-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The bromine atom, for example, can participate in unique halogen bonding interactions, while the pyrazole moiety can enhance its pharmacological activity.
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrF5N3O2/c1-13-25(14(2)35(34-13)11-17-20(28)22(30)24(32)23(31)21(17)29)33-26(36)16-9-7-15(8-10-16)12-37-19-6-4-3-5-18(19)27/h3-10H,11-12H2,1-2H3,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNRYKQNCAJOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrF5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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